molecular formula C11H12N2OS2 B5767348 3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B5767348
M. Wt: 252.4 g/mol
InChI Key: ODLOVJGPCXJVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which 3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one belongs to, has been made more efficient through a one-step catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This green approach is notable for its step economy, reduced catalyst loading, and simplified purification process (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(1H)-ones, including our compound of interest, has been characterized through X-ray crystallography, providing insight into their "folate" mode of binding. This structural analysis is critical for understanding their interaction with biological targets and for the design of inhibitors targeting thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidinones exhibit a wide range of chemical reactivities, including the ability to undergo various substitutions and transformations. Their reactivity with different chemical agents can lead to the formation of compounds with potential as local anesthetic, antiarrhythmic, antiinflammatory, and analgesic agents, highlighting the versatility of their chemical structure (Ranise et al., 1997).

Physical Properties Analysis

The synthesis and subsequent characterization, including spectroscopic (FT-IR, ^1H and ^13C NMR) analysis and density functional theory calculations, have been performed on similar thioxo-dihydropyrimidine derivatives. These studies provide detailed insights into the physical properties, including molecular geometry and vibrational frequencies, of thieno[2,3-d]pyrimidinones (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound and related compounds have been extensively studied, revealing their potential as inhibitors of key enzymatic processes. Their ability to act as dual inhibitors for thymidylate synthase and dihydrofolate reductase underscores the importance of their chemical properties in medicinal chemistry and antitumor activity (Gangjee et al., 2005).

properties

IUPAC Name

6-ethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h3,6H,1,4-5H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLOVJGPCXJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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